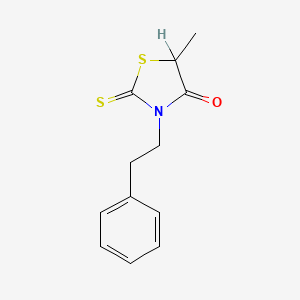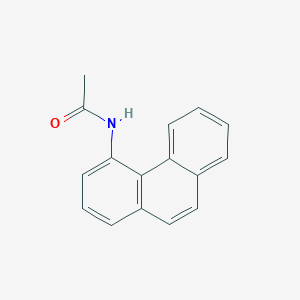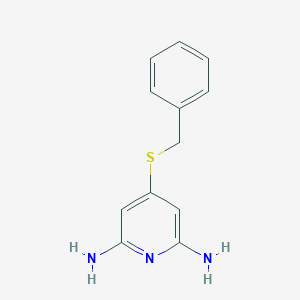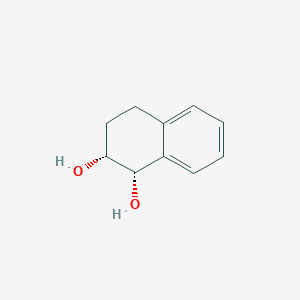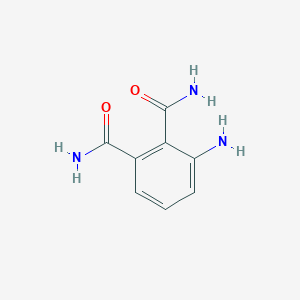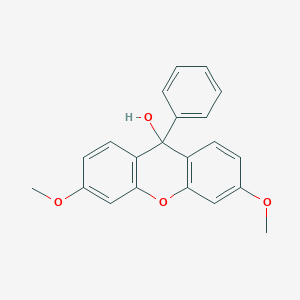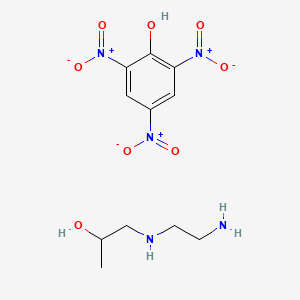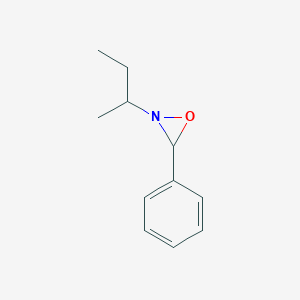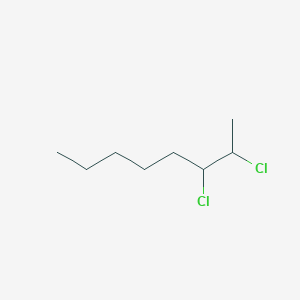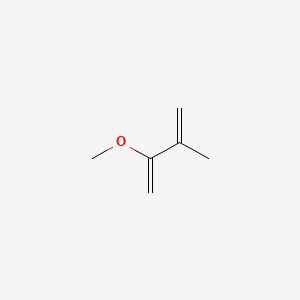
2-Methoxy-3-methylbuta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-methylbuta-1,3-diene is an organic compound with the molecular formula C6H10O. It is a colorless liquid with a boiling point of 102°C at 760 mmHg and a density of 0.793 g/cm³ . This compound is known for its unique structure, which includes a methoxy group and a conjugated diene system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methoxy-3-methylbuta-1,3-diene can be synthesized through the reaction of methanol with 2-methyl-1-buten-3-yne . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where methanol and 2-methyl-1-buten-3-yne are combined in the presence of a catalyst. The reaction conditions are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-3-methylbuta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents such as bromine can be used for substitution reactions.
Major Products:
Oxidation: Methanal (formaldehyde) and 2-oxopropanal (pyruvaldehyde) are common products.
Reduction: The corresponding alkanes are formed.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methoxy-3-methylbuta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3-methylbuta-1,3-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions due to the presence of the conjugated diene system. This allows it to form adducts with electrophiles, leading to the formation of various products .
Comparación Con Compuestos Similares
2-Methyl-1,3-butadiene (Isoprene): Similar in structure but lacks the methoxy group.
2,3-Dimethyl-1,3-butadiene: Similar conjugated diene system but with additional methyl groups.
Uniqueness: 2-Methoxy-3-methylbuta-1,3-diene is unique due to the presence of the methoxy group, which imparts different chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
25408-63-3 |
|---|---|
Fórmula molecular |
C6H10O |
Peso molecular |
98.14 g/mol |
Nombre IUPAC |
2-methoxy-3-methylbuta-1,3-diene |
InChI |
InChI=1S/C6H10O/c1-5(2)6(3)7-4/h1,3H2,2,4H3 |
Clave InChI |
CTUDRKGGAIDKSV-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


